molecular formula C14H17NO4 B8768015 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No.: B8768015
M. Wt: 263.29 g/mol
InChI Key: RMKSZKNEPFLURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is an organic compound that features a trimethoxyphenyl group attached to an acrylonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its bioactivity and is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and malononitrile.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine or pyridine to form the corresponding α,β-unsaturated nitrile.

    Methoxymethylation: The resulting product is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: The trimethoxyphenyl group is known for its bioactivity, making this compound a potential candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide: Similar in structure but with an amide group instead of a nitrile.

    3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar bioactivity.

    3,4,5-Trimethoxycinnamic Acid: Contains a carboxylic acid group instead of a nitrile.

Uniqueness

2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is unique due to its combination of the trimethoxyphenyl group with an acrylonitrile moiety, providing a distinct set of chemical and biological properties

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3

InChI Key

RMKSZKNEPFLURM-UHFFFAOYSA-N

Canonical SMILES

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

55 ml of acrylonitrile, 50 ml of dimethoxymethane, 100 g of 3,4,5-trimethoxybenzaldehyde and 30 g of DABCO are introduced into a 500 ml reactor fitted with a stirrer. After stirring for 25 hours, 50 g of methyl formate and 100 ml of methanol are added and the mixture is stirred at room temperature for more than 24 hours until the 3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile has disappeared; the 3-(3,4,5-trimethoxyphenyl)-2-methoxymethylacrylonitrile formed is isolated or reacted with sodium methylate, after removal of the volatile reactants and solvents, to give the acetal of the formula III.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(C#N)C(O)c1cc(OC)c(OC)c(OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.